2-(3-Thiophen-2-ylphenyl)thiophene
Description
Significance of Thiophene (B33073) and its Derivatives in Organic Chemistry
Thiophene, with the chemical formula C₄H₄S, is a cornerstone of heterocyclic chemistry. wikipedia.orgnumberanalytics.com Its discovery as a contaminant in benzene (B151609) highlighted its similar physical properties, yet its distinct chemical reactivity has paved the way for a rich field of study. wikipedia.orgderpharmachemica.com Thiophene and its derivatives are not merely laboratory curiosities; they are found in natural products and are integral components of many pharmaceuticals and materials with significant technological applications. derpharmachemica.combritannica.combenthamdirect.com
Aromaticity and Reactivity Characteristics of Thiophene
Thiophene is an aromatic compound, a property conferred by the delocalization of its six π-electrons over the five-membered ring, which includes a lone pair from the sulfur atom. wikipedia.orgnumberanalytics.com This aromaticity is the reason for its thermal stability and its tendency to undergo electrophilic substitution reactions, much like benzene. wikipedia.org However, the degree of aromaticity in thiophene is considered to be less than that of benzene, which influences its reactivity. wikipedia.org
The order of aromaticity among common five-membered heterocycles is generally considered to be thiophene > pyrrole (B145914) > furan. slideshare.netpharmaguideline.com This trend is inversely correlated with the electronegativity of the heteroatom; sulfur is less electronegative than nitrogen and oxygen, allowing its lone pair to participate more readily in the π-system. slideshare.net Consequently, thiophene is more reactive than benzene in electrophilic substitution reactions due to the electron-donating nature of the sulfur atom, which enriches the electron density of the ring carbons. numberanalytics.com Electrophilic substitution typically occurs at the C2 position (the carbon adjacent to the sulfur), which is more reactive than the C3 position. ksu.edu.sa
| Property | Thiophene | Benzene |
| Molecular Formula | C₄H₄S | C₆H₆ |
| Aromaticity | Aromatic | Aromatic |
| Reactivity in Electrophilic Substitution | More reactive | Less reactive |
| Typical Reaction | Electrophilic Substitution | Electrophilic Substitution |
Role of Thiophene Moieties in Conjugated Systems for Advanced Materials
The incorporation of thiophene units into conjugated systems is a cornerstone of modern materials science. beilstein-journals.org These thiophene-based materials are integral to the development of organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The electronic properties of these materials can be finely tuned by modifying the thiophene core or by extending the π-conjugation through the introduction of other aromatic units. osti.govnih.gov
The advantages of using thiophene-based materials include their synthetic versatility, good film-forming properties, and the potential for multidimensional charge transport through π-π stacking interactions. beilstein-journals.org The ability to control the effective conjugation length and inter-chain interactions by varying substituents on the thiophene backbone allows for the precise engineering of their electronic and optical properties. beilstein-journals.orgmdpi.com For instance, the creation of donor-acceptor systems by combining electron-rich thiophene moieties with electron-deficient units can lead to materials with tailored band gaps and enhanced charge transfer characteristics, which are crucial for photovoltaic applications. rsc.orgosti.gov
Overview of Phenyl-Thiophene Architectures in Contemporary Research
Phenyl-thiophene systems, which feature one or more phenyl groups linked to thiophene rings, represent a significant area of research. These architectures combine the properties of both aromatic systems, leading to materials with unique electronic and photophysical behaviors. nih.gov Theoretical and experimental studies on oligomers and polymers based on phenylene and thiophene have provided valuable insights into the relationship between their molecular structure and electronic properties. researchgate.net
Structural Motivations for Phenyl Linkages between Thiophene Rings
Furthermore, the phenyl group can act as a scaffold for introducing additional functional groups, allowing for the fine-tuning of the molecule's solubility, morphology, and electronic properties. nih.gov The substitution pattern on the phenyl ring can also direct the three-dimensional arrangement of the molecule, influencing its packing in the solid state and, consequently, its material properties. mdpi.com
Contextualization of 2-(3-Thiophen-2-ylphenyl)thiophene within Extended π-Systems
The specific compound, this compound, is a prime example of a phenyl-thiophene architecture. In this molecule, a central phenyl ring is substituted at the 1 and 3 positions with two thiophene rings. This meta-linkage pattern distinguishes it from its ortho- and para-isomers and has significant implications for its conformational and electronic properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-thiophen-2-ylphenyl)thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10S2/c1-4-11(13-6-2-8-15-13)10-12(5-1)14-7-3-9-16-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAVULCSJXKELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146512 | |
| Record name | Thiophene, 2,2'-(1,3-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104500-00-7 | |
| Record name | Thiophene, 2,2'-(1,3-phenylene)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104500007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 2,2'-(1,3-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 2-(3-Thiophen-2-ylphenyl)thiophene Scaffold
The construction of the core this compound structure relies heavily on transition metal-catalyzed reactions that facilitate the formation of bonds between the central phenyl ring and the two thiophene (B33073) moieties.
Transition Metal-Catalyzed Coupling Reactions
Palladium- and nickel-catalyzed cross-coupling reactions are the most prevalent and powerful tools for the synthesis of aryl- and heteroaryl-substituted thiophenes, including the target compound. These reactions offer a high degree of control over the regioselectivity of the coupling, which is crucial for obtaining the desired isomer.
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds. This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or boronic ester) with a halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of this compound, two main retrosynthetic disconnections are possible: coupling of a thiophene-2-boronic acid with a dihalophenyl species, or a sequential coupling of two different thiophene derivatives with a central phenyl ring bearing two reactive sites.
A plausible synthetic route involves the reaction of 2-thienylboronic acid with 1-bromo-3-iodobenzene (B1265593). The differential reactivity of the C-I and C-Br bonds allows for a selective initial coupling at the more reactive iodine position, followed by a second coupling at the bromine position. Alternatively, a one-pot synthesis of 2-arylthiophenes has been developed using nickel catalysts, which can be a more cost-effective approach. For instance, the coupling of bromothiophene with an arylboronic acid can be achieved in high yields using a Ni(cod)₂/K₂CO₃ catalytic system in a deep eutectic solvent (DES). rasayanjournal.co.in A related compound, (3-(thiophen-2-yl)phenyl)methanol, has been synthesized, demonstrating the viability of this approach for creating the thiophene-phenyl bond. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Bromothiophene | (3-methoxyphenyl)boronic acid | Ni(cod)₂ | K₂CO₃ | DES | 60 | 92 | rasayanjournal.co.in |
| 4-Bromothiophene-2-carbaldehyde | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 100 | 85 | mdpi.com |
The Stille coupling reaction provides another powerful method for the synthesis of the this compound scaffold. This reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org The mechanism involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.org
The synthesis of the target molecule can be envisioned through the reaction of 2-(tributylstannyl)thiophene (B31521) with a dihalobenzene, such as 1-bromo-3-iodobenzene. Similar to the Suzuki coupling, the reaction can proceed in a stepwise manner. The Stille coupling has been successfully employed in the synthesis of various thiophene-containing materials, including donor-acceptor systems and polymers, highlighting its utility in constructing complex aromatic architectures. mdpi.comresearchgate.net For example, 4-nitro-N,N-bis(4-(thiophen-2-yl)phenyl)aniline was synthesized via a Stille coupling reaction, demonstrating the formation of a thiophene-phenyl linkage. mdpi.com
Table 2: General Parameters for Stille Coupling Reactions
| Organostannane | Organic Halide | Catalyst | Ligand | Solvent | Temperature | Reference |
| 2-(Tributylstannyl)thiophene | Aryl Dibromide | Pd(PPh₃)₂Cl₂ | PPh₃ | Anhydrous THF | Reflux | mdpi.com |
| Tributyl(thiophen-2-yl)stannane | Halo-compound | Pd catalyst | - | - | - | rsc.org |
In recent years, direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions. This method avoids the pre-functionalization of one of the coupling partners (i.e., the preparation of an organoboron or organotin compound), by directly activating a C-H bond of the thiophene ring. The palladium-catalyzed direct arylation of thiophenes with aryl halides is a particularly attractive strategy for the synthesis of 2-arylthiophenes. researchgate.netunipd.it
The synthesis of this compound can be achieved through a sequence of direct C-H arylation reactions. For example, the reaction of thiophene with 1-bromo-3-iodobenzene under palladium catalysis could first lead to the formation of 2-(3-bromophenyl)thiophene, which can then undergo a second direct C-H arylation with another molecule of thiophene to yield the final product. A key advantage of this method is the potential for high yields with low catalyst loadings. researchgate.net For instance, the direct arylation of thiophene with 3-bromobenzaldehyde (B42254) has been reported to produce 3-thiophen-2-ylbenzaldehyde in good yield. researchgate.net This demonstrates the feasibility of forming the crucial 3-(thiophen-2-yl)phenyl linkage.
Table 3: Conditions for Direct C-H Arylation of Thiophene
| Thiophene Derivative | Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Thiophene | 3-Bromobenzaldehyde | Pd(OAc)₂ | KOAc | DMAc | 150 | 75 | researchgate.net |
| Thiophene | 4-Bromobenzonitrile | Pd(OAc)₂ | KOAc | DMAc | 150 | 82 | researchgate.net |
Alternative Synthetic Routes to Thiophene and Substituted Thiophenes as Building Blocks
The aforementioned cross-coupling strategies require access to functionalized thiophene precursors. While many simple thiophenes are commercially available, the synthesis of more complex or specifically substituted thiophene building blocks often relies on cyclization reactions.
A variety of cyclization reactions have been developed for the synthesis of the thiophene ring. These methods often involve the construction of the heterocyclic ring from acyclic precursors containing the necessary carbon and sulfur atoms. For instance, a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur has been reported to produce a range of substituted thiophenes. organic-chemistry.org This reaction is initiated by the generation of a trisulfur (B1217805) radical anion.
Palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols is another efficient method for the synthesis of substituted thiophenes. This reaction proceeds via an intramolecular cyclization to form the thiophene ring. Furthermore, the reaction of 1,6-di(thiophen-2-yl)hexane-1,6-dione in acetic acid can lead to cyclocondensation products, demonstrating the formation of new rings fused to existing thiophene moieties. nih.gov These cyclization strategies provide a powerful toolbox for the synthesis of a wide array of thiophene derivatives, which can then be utilized in cross-coupling reactions to build more complex molecules like this compound.
Condensation Reactions
The synthesis of the core structure of this compound is often achieved through powerful carbon-carbon bond-forming reactions, with transition metal-catalyzed cross-coupling reactions being particularly prominent.
One of the most versatile methods is the Suzuki-Miyaura cross-coupling reaction . This reaction typically involves the coupling of a thiophene-boronic acid derivative with a halogenated phenylthiophene, or vice-versa, in the presence of a palladium catalyst and a base. rasayanjournal.co.inmdpi.com For instance, 2-(3-thienyl)aniline has been synthesized via a Suzuki coupling, highlighting the method's utility in creating thiophene-phenyl linkages. mdpi.com The reaction is valued for its tolerance of a wide range of functional groups and the use of environmentally benign and readily available boron reagents. mdpi.com
Another key condensation method is the Stille cross-coupling reaction , which utilizes organotin reagents. While effective for creating the desired bi-aryl and ter-aryl structures, the toxicity associated with organotin compounds has led to a preference for alternative methods like the Suzuki coupling in many applications.
Acid-catalyzed cyclocondensation of acetylthiophenes represents another pathway to create related trimeric structures. For example, the acid-catalyzed cyclocondensation of bromoacetylthiophene can produce a C3-symmetrical star-shaped molecule, which can then be further functionalized. mdpi.com
Electrophilic Aromatic Substitution for Thiophene Functionalization
The electron-rich nature of the thiophene rings in this compound makes them susceptible to electrophilic aromatic substitution (SEAr), a cornerstone of thiophene chemistry. researchgate.netnih.gov This class of reactions is essential for introducing a wide array of functional groups.
The regioselectivity of these reactions is a critical consideration. Computational studies using Density Functional Theory (DFT) have shown that for unsubstituted thiophene, electrophilic attack is kinetically and thermodynamically favored at the α-carbon (C2 or C5) position compared to the β-carbon (C3 or C4) position. researchgate.netcolab.wsingentaconnect.com When a substituent is already present, the position of further substitution is influenced by its electronic properties. For thiophene derivatives with electron-withdrawing groups at the α-position, theoretical calculations suggest that in the absence of a catalyst, further substitution is preferred at the other α-position (α'), whereas in the presence of a Lewis acid catalyst like AlCl₃, the β-position becomes more favored. worldscientific.com
Common electrophilic substitution reactions include nitration, sulfonation, and formylation. For instance, the Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto the thiophene ring. nih.govresearchgate.netnumberanalytics.comsciforum.net This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). numberanalytics.comsciforum.net The resulting aldehyde is a versatile intermediate for further synthetic transformations. nih.gov
Functionalization and Derivatization Reactions of the Core Structure
Once the this compound core is synthesized, its properties can be further tailored through various functionalization and derivatization reactions.
Halogenation, particularly bromination, is a key strategy for introducing a versatile synthetic handle onto the thiophene rings. N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of thiophenes. researchgate.nettandfonline.comcdnsciencepub.com
The reaction conditions can be controlled to achieve high regioselectivity. In activated and unsubstituted thiophene rings, bromination with NBS occurs quantitatively at the positions alpha to the sulfur atom. researchgate.net The use of solvents like acetonitrile (B52724) or acetic acid at room temperature allows for efficient and selective bromination. tandfonline.comcdnsciencepub.com For example, studies have demonstrated that bromination of substituted thiophenes with NBS in acetic acid proceeds with greater than 99% regioselectivity for the 2-ring positions. tandfonline.com The resulting brominated derivatives are crucial intermediates for subsequent cross-coupling reactions to build more complex architectures. researchgate.net
Friedel-Crafts acylation is a classic and effective method for introducing acyl groups onto the thiophene rings, which can then serve as precursors for other functional groups. nih.govrsc.orgnih.gov The reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). consensus.appgoogle.com
The reactivity of thiophene in Friedel-Crafts reactions is higher than that of benzene (B151609), but the stability of the ring in the presence of strong Lewis acids can be a concern, sometimes leading to side reactions. nih.govgoogle.com The position of acylation is generally favored at the more reactive α-positions of the thiophene rings. rsc.org Research has also explored the use of weaker alkyl Lewis acids, like EtAlCl₂, which can provide a non-acidic reaction medium and lead to high yields of acylated thiophenes. asianpubs.org
While electrophilic substitutions are more characteristic of thiophenes, nucleophilic aromatic substitution (SNAr) can be a valuable tool, especially when the thiophene ring is appropriately activated. thieme-connect.comnih.govwikipedia.orgnih.gov For an SNAr reaction to occur, the ring must be substituted with at least one strong electron-withdrawing group, and there must be a good leaving group (typically a halide). nih.govwikipedia.org
The mechanism generally proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov For example, 5-bromothiophene-2-carboxaldehyde can undergo SNAr with secondary amines in water to yield N,N-disubstituted 5-aminothiophene-2-carboxaldehydes. thieme-connect.com The presence of the electron-withdrawing carboxaldehyde group activates the ring towards nucleophilic attack. Computational studies have investigated the mechanism of SNAr on substituted thiophenes, confirming the stepwise pathway and correlating reactivity with various electronic parameters. nih.govnih.gov
Mechanistic Investigations of Synthesis Pathways
Understanding the mechanisms of the synthetic reactions is crucial for optimizing conditions and predicting outcomes. The pathways for both the synthesis and functionalization of thiophene-based molecules have been the subject of extensive investigation, often aided by computational chemistry.
For electrophilic aromatic substitution , DFT calculations have been instrumental in explaining the observed regioselectivity. researchgate.netcolab.wsworldscientific.com By modeling the stability of the intermediate sigma complexes (Wheland intermediates), researchers can predict the most likely site of electrophilic attack. These studies confirm the higher reactivity of the α-position in thiophene and can rationalize the influence of existing substituents and catalysts on the reaction's outcome. researchgate.networldscientific.com
In nucleophilic aromatic substitution , theoretical studies have elucidated the stepwise mechanism involving the formation of the Meisenheimer adduct. nih.govnih.gov These investigations have established linear correlations between the Gibbs free energy of activation and various electrophilicity indices, providing a robust method for predicting reactivity in different thiophene derivatives. nih.govnih.gov
For cross-coupling reactions like the Suzuki coupling, the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination is well-established. Mechanistic studies focus on the role of the catalyst, ligands, and reaction conditions in influencing the efficiency and selectivity of each step in the cycle.
Understanding Selectivity in Functionalization
The regioselectivity of the functionalization of the thiophene rings is a critical aspect of synthesizing this compound with a well-defined structure. The inherent electronic properties of the thiophene ring dictate the preferred positions for electrophilic substitution and metalation.
The C2 and C5 positions (α-positions) of the thiophene ring are more acidic and more reactive towards electrophiles and metalating agents than the C3 and C4 positions (β-positions). This is due to the stabilizing effect of the sulfur atom on the adjacent carbanionic or transition state intermediates.
For instance, direct C-H activation/arylation reactions are a powerful tool for forming C-C bonds, and these reactions on thiophene typically show a strong preference for the α-positions. This inherent selectivity can be exploited to control the outcome of the synthesis. However, achieving substitution at the β-position often requires the use of directing groups or starting with pre-functionalized thiophenes where the α-positions are blocked.
In the context of this compound, the synthesis would likely involve coupling reactions where the regiochemistry is pre-determined by the starting materials, such as using a 2-functionalized thiophene and a 3-functionalized phenyl ring. The selectivity then becomes a matter of controlling which C-H or C-Halogen bond on the respective rings participates in the coupling reaction. For instance, in a direct arylation approach, the selectivity of which C-H bond on a thiophene ring reacts with a halogenated arene is a key consideration.
Research has shown that the choice of catalyst, ligands, and reaction conditions can influence the regioselectivity of C-H functionalization reactions. For example, the use of bulky ligands on the palladium catalyst can favor reaction at less sterically hindered positions.
Iii. Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of 2-(3-Thiophen-2-ylphenyl)thiophene by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR spectra provide data on the number of different types of protons, their electronic environment, and their proximity to other protons. For thiophene-containing compounds, the aromatic protons typically appear in the downfield region of the spectrum. For instance, in related structures like 1-(4-(thiophen-2-yl)phenyl)ethanone, the thiophene (B33073) and phenyl protons resonate at specific chemical shifts, which helps in assigning the proton signals in more complex molecules. rsc.org The coupling patterns (singlets, doublets, triplets, etc.) are crucial for determining the substitution pattern on the aromatic rings.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. In thiophene derivatives, the carbon atoms of the thiophene rings typically resonate at specific ppm values. chemicalbook.com For example, in thiophene itself, the α-carbons appear at a different chemical shift than the β-carbons. chemicalbook.com This differentiation is essential for confirming the connectivity of the thiophene and phenyl rings.
Interactive Data Table: Representative NMR Data for Thiophene-Phenyl Structures
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 1-(4-(thiophen-2-yl)phenyl)ethanone | 8.02 (d, J = 8.0 Hz, 2H), 7.43 (d, J = 8.0 Hz, 2H), 7.31-7.27 (m, 3H), 2.65 (s, 3H) | Data not fully available in provided sources |
| Thiophene | 7.327 (A), 7.116 (B) | 125.6, 127.3 |
Mass Spectrometry (GC-MS, MALDI-TOF-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are valuable.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com This technique is suitable for volatile and thermally stable compounds. The GC separates the compound from any impurities, and the MS provides its mass spectrum. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, which can be used to confirm its identity. nih.govnist.gov Fragmentation patterns in the mass spectrum can also provide structural information. mdpi.com
MALDI-TOF-MS is particularly useful for non-volatile or thermally labile molecules. nih.govrsc.orgunivaq.it In this technique, the sample is mixed with a matrix and irradiated with a laser, causing the sample to desorb and ionize. The time it takes for the ions to travel to the detector is used to determine their mass-to-charge ratio. This method is often used for the characterization of larger oligomers or polymers containing the this compound unit. nih.gov
Interactive Data Table: Mass Spectrometry Data for Related Compounds
| Compound | Technique | Molecular Ion (m/z) | Key Fragments (m/z) |
| Thiophene | GC-MS | 84 | 58, 45, 39 |
| 2-(Cyclododecylthio)thiophene | HRMS (ESI/QTOF) | [M+H]⁺ Calcd: 251.1100, Found: 251.1095 | Not specified |
Note: Specific MS data for this compound was not available. The table shows data for thiophene and a derivative to illustrate the technique's application.
Infrared Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.
Key expected vibrations include:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹. primescholars.com
C=C stretching (aromatic): Multiple bands are expected in the 1600-1400 cm⁻¹ region, characteristic of the phenyl and thiophene rings. researchgate.net
C-S stretching (thiophene): The C-S bond in the thiophene ring gives rise to absorptions in the fingerprint region, often around 850-600 cm⁻¹. researchgate.netiosrjournals.org
The absence of certain bands can also be informative. For instance, the lack of significant absorption in the O-H or N-H stretching regions would confirm the purity of the compound.
Interactive Data Table: Characteristic FT-IR Bands for Thiophene-Containing Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aromatic C=C | Stretching | 1600-1400 |
| Thiophene C-S | Stretching | 850-600 |
| Thiophene Ring | Ring Deformation | ~628 |
Note: This table presents typical ranges for the functional groups present in this compound based on data for related compounds. primescholars.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. For conjugated systems like this compound, the absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region, corresponding to π-π* transitions within the conjugated system of the phenyl and thiophene rings. nih.govbeilstein-journals.org The position of the absorption maximum (λ_max) and the molar absorptivity are key parameters. The extent of conjugation influences the energy of these transitions; longer conjugation lengths generally lead to a red-shift (shift to longer wavelengths) of the absorption maximum. sci-hub.se The optical band gap of the material can be estimated from the onset of the absorption edge. sci-hub.se
Interactive Data Table: UV-Vis Absorption Data for Thiophene-Phenyl Systems
| Compound | Solvent | λ_max (nm) | Optical Band Gap (eV) |
| Thiophene-imidazo-thiadiazole derivative (TI1) | Chloroform | 403 | 2.23 |
| Thiophene-imidazo-thiadiazole derivative (TI2) | Chloroform | 380 | 2.68 |
| Thiophene-imidazo-thiadiazole derivative (TI3) | Chloroform | 390 | 2.28 |
| 2,5-diphenyl-thieno[3,2-b]thiophene | THF | 415 | 2.50 |
Note: The data is for structurally related compounds to illustrate the typical absorption properties. nih.govsci-hub.se Specific data for this compound was not found.
X-ray Diffraction Analysis
X-ray diffraction (XRD) techniques are indispensable for determining the atomic and molecular structure of crystalline materials and the morphology of thin films.
When this compound is used in electronic devices, it is often in the form of a thin film. Grazing Incidence X-ray Diffraction (GIXRD) is a surface-sensitive technique used to study the crystal structure and orientation of molecules within these films. nih.govanton-paar.com By directing the X-ray beam at a very shallow angle to the surface, the penetration depth is limited, and the diffraction signal from the thin film is enhanced. anton-paar.com GIXRD can determine whether the molecules adopt a "face-on" or "edge-on" orientation relative to the substrate, which is critical for charge transport in devices like organic field-effect transistors. nih.govacs.org The technique also provides information on the crystallinity and domain size within the film. researchgate.netresearchgate.net
Surface and Film Characterization
The performance of organic electronic devices is profoundly influenced by the molecular ordering and morphology of the active thin film. The interface structure, crystallinity, and domain size within the film dictate critical processes like charge transport and injection. Therefore, detailed characterization of the film surface is essential.
Atomic Force Microscopy (AFM) is a premier technique for characterizing the surface morphology of thin films of thiophene-based materials. It provides real-space, three-dimensional images of the surface at the nanoscale, enabling the visualization of features such as crystalline domains, grain boundaries, and surface roughness, all of which are critical to device function.
In studies of related thiophene oligomers and polymers, AFM has been instrumental in understanding how processing conditions affect film structure. For instance, investigations into spin-coated films of poly(3-hexylthiophene) (P3HT) have used AFM to reveal the evolution of nanofibrillar network structures. researchgate.netpostech.ac.kr The root-mean-square (RMS) roughness and the formation of these fibrillar networks, which are crucial for efficient charge transport, were found to be highly dependent on parameters like spin-coating time. researchgate.netpostech.ac.kr Shorter spinning times can lead to more ordered π-π stacking structures due to the presence of residual solvent, resulting in films with improved crystallinity. postech.ac.kr
Furthermore, AFM can reveal distinct morphological features in different types of thiophene-based materials. In photoisomerizable donor-acceptor oligothiophenes, AFM imaging has distinguished fiber-like structures for one isomer (E form) that have a much larger aspect ratio than the domains of its counterpart (Z form). nih.gov For other oligofluorene–thiophene derivatives, AFM has been used alongside grazing incidence X-ray diffraction to correlate crystalline morphologies with charge mobility, showing how substrate temperature during deposition influences molecular orientation and the formation of crystalline islands. researchgate.net
High-resolution AFM has advanced to the point of resolving sub-molecular features on the surfaces of semicrystalline polythiophene films under ambient conditions. nih.gov This powerful capability allows for the direct visualization of the packing of individual polymer chains, identifying the lattice of terminal groups and mapping out ordered domains and their boundaries. nih.govnih.gov Such detailed structural information is invaluable for building accurate models of how molecular arrangement impacts the electronic properties of materials like this compound.
Below is a table summarizing representative AFM findings for various thiophene-based polymer films, illustrating the type of data that can be obtained.
| Material | Deposition Method | Substrate | Key Morphological Findings | RMS Roughness (nm) |
| Poly(3-hexylthiophene) (P3HT) | Spin-coating | PEDOT:PSS | Nanofibrillar network structures, evolution dependent on spin time. researchgate.netpostech.ac.kr | Increases at shorter spin times. researchgate.net |
| P3HT:PCBM Blend | Spin-coating | PEDOT:PSS/ITO | Smooth, fiber-like isotropic surface. nih.gov | ~0.5 nih.gov |
| Poly(thiophene−phenylene−thiophene):PC₇₁BM Blend | Spin-coating | Various | Morphology is tunable via solvent choice and additives. acs.org | Not specified |
| Quinquethiophene (T5) | Vacuum Evaporation | SiO₂ | Highly ordered crystalline films; morphology changes dramatically with substrate temperature. | Not specified |
| Electroluminescent Copolymer (TT9) | Spin-coating & Solvent-casting | Not specified | Wormlike structures; solvent-cast films show more defects. researchgate.net | Scaling behavior suggests similar growth mechanisms for all films. researchgate.net |
This table is interactive. Click on the headers to sort the data.
Ion Mobility-Mass Spectrometry for Complex Characterization
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge. nih.gov This multidimensional separation capability makes it exceptionally well-suited for the characterization of complex mixtures of oligomers, which are often produced during the synthesis of conjugated materials like this compound. nih.govmpg.de
The key parameter derived from an IM-MS experiment is the collision cross-section (CCS), which is a measure of the rotational average of the ion's surface area as it tumbles and drifts through a buffer gas under the influence of an electric field. chromatographyonline.comnih.gov The CCS value provides a unique molecular fingerprint that is directly related to the ion's three-dimensional structure. chromatographyonline.com By comparing experimentally determined CCS values with those calculated from theoretical molecular models, researchers can gain detailed insights into the gas-phase conformation and architecture of oligomers. nih.gov
IM-MS has proven invaluable for unraveling the structural complexity of various oligomeric and polymeric systems. For example, it has been used to analyze insoluble product mixtures from cycloparaphenylene synthesis, revealing an unexpected diversity of isomers with identical chemical formulas but different topologies, including catenanes and knots, which were indistinguishable by conventional mass spectrometry alone. mpg.de In the study of hyperbranched glycopolymers, IM-MS successfully separated and characterized oligomers with distinct sequences and architectures that would otherwise overlap. nih.gov
The integration of IM-MS with other techniques, such as infrared action spectroscopy, further enhances its analytical power. This combination allows for the selection and isolation of individual oligomers by mass, charge, and shape, after which a unique vibrational (IR) spectrum can be recorded for each species, providing an unambiguous molecular fingerprint. nih.gov Such advanced methods are crucial for understanding the subtle structural variations that can have significant impacts on the properties of functional materials. For a compound like this compound, IM-MS could be used to verify its structure, identify any isomeric impurities, and study its non-covalent interactions and aggregation behavior in the gas phase.
The following table illustrates the type of data that can be generated from an IM-MS experiment for a hypothetical series of oligomers, demonstrating the separation of species with the same mass-to-charge ratio.
| Oligomer Composition | Charge State (z) | m/z Ratio | Drift Time (ms) | Experimental CCS (Ų) | Putative Structure |
| Dimer | 1+ | 636.1 | 5.8 | 450 | Linear |
| Tetramer | 2+ | 636.1 | 6.5 | 510 | Linear |
| Tetramer | 2+ | 636.1 | 6.1 | 480 | Branched |
| Hexamer | 3+ | 636.1 | 7.2 | 560 | Linear |
| Hexamer | 3+ | 636.1 | 6.8 | 535 | Cyclic |
This table is interactive and presents hypothetical data for illustrative purposes. CCS values are dependent on the specific chemical structure and experimental conditions.
Iv. Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of many-body systems. nih.gov DFT methods are extensively used to predict the properties of thiophene-based oligomers and polymers. Calculations are typically performed using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)) to model the molecule's behavior. nih.govrroij.comnih.gov
Geometry optimization is a critical first step in computational analysis, aimed at finding the lowest energy arrangement of atoms in a molecule. For 2-(3-Thiophen-2-ylphenyl)thiophene, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles.
The structure consists of a central phenyl ring connected to two thiophene (B33073) rings. The dihedral angles between the planes of the phenyl and thiophene rings are particularly important as they govern the degree of π-conjugation along the molecular backbone, which in turn influences the electronic and optical properties. In similar 3-phenylthiophene (B186537) derivatives, DFT calculations have shown that the dihedral angles between the thiophene and benzene (B151609) rings typically range from 29° to 36°. nih.gov This non-planar arrangement arises from steric hindrance between hydrogen atoms on adjacent rings.
The bond angles within the thiophene rings, specifically the C-S-C angle, are typically calculated to be around 91-92°, which is characteristic of sp² hybridized sulfur in a five-membered ring. nih.gov The bond lengths within the rings show partial double bond character, consistent with an aromatic system. These optimized geometric parameters provide a foundational understanding of the molecule's stable conformation. nih.govrroij.com
The electronic properties of conjugated molecules are paramount for their use in organic electronics. DFT calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the electronic behavior of a molecule. The HOMO energy level is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy level is related to the electron affinity and indicates the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO levels is the HOMO-LUMO gap (Eg), a critical parameter that determines the molecule's electronic and optical properties, including its color and semiconductor characteristics. mdpi.com
In conjugated thiophene derivatives, the HOMO and LUMO are typically π-orbitals delocalized along the molecular backbone. beilstein-journals.org The energy gap generally decreases with increasing conjugation length. For thiophene-based oligomers, DFT calculations have provided reliable predictions of these energy levels. mdpi.comresearchgate.net Introducing fused ring systems like thieno[3,2-b]thiophene (B52689) or different substituent groups can further tune these levels. rsc.orgdergipark.org.tr
Table 1: Representative Theoretical Electronic Properties of Thiophene-Based Compounds
| Compound Type | HOMO (eV) | LUMO (eV) | Band Gap (Eg) (eV) | Source(s) |
|---|---|---|---|---|
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivative | -4.91 | -1.68 | 3.23 | mdpi.com |
| Thieno[3,2-b]thiophene Derivative | -5.55 | -2.67 | 2.88 | rsc.org |
| Thiophene-based Polymer | -5.61 | -4.04 | 1.57 | researchgate.net |
This table presents data for structurally related compounds to illustrate typical values.
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MESP surface plots the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In thiophene-containing molecules, these regions are typically located around the electronegative sulfur atoms and the π-systems of the aromatic rings. dergipark.org.trbohrium.com
Blue Regions: Indicate positive electrostatic potential, are electron-deficient, and are prone to nucleophilic attack. These are often found around the hydrogen atoms. rroij.com
By analyzing the MESP of this compound, one can identify the most probable sites for intermolecular interactions and chemical reactions. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org The shapes and energies of these orbitals are key to predicting the outcome of chemical reactions. researchgate.net
The HOMO, as the electron-donating orbital, and the LUMO, as the electron-accepting orbital, are central to understanding charge transfer properties. mdpi.comwikipedia.org In molecules like this compound, the HOMO and LUMO are generally delocalized across the entire conjugated framework. The spatial distribution of these orbitals, visualized through DFT calculations, reveals the electron density changes during an electronic transition. researchgate.net This analysis helps predict the molecule's behavior in charge-transfer processes, which is essential for its application in organic solar cells and transistors. mdpi.com Global reactivity descriptors, such as chemical potential, hardness, and softness, can also be derived from HOMO and LUMO energies to quantify the molecule's stability and reactivity. rsc.org
DFT calculations are highly effective in simulating vibrational spectra (Infrared and Raman), which can aid in the structural characterization of a molecule. ejournal.by By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data for validation of the structure. researchgate.netiosrjournals.org
The calculated frequencies are often scaled by a factor (e.g., 0.967 for B3LYP/6-311G(d,p)) to correct for anharmonicity and other systematic errors in the theoretical method. dergipark.org.tr Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of atomic motion, such as stretching, bending, or torsion. nih.gov
For this compound, the simulated spectra would show characteristic peaks for the thiophene and phenyl rings.
Table 2: Characteristic Vibrational Modes for Phenyl and Thiophene Moieties
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Ring Type | Source(s) |
|---|---|---|---|
| C-H Stretching | 3100 - 3000 | Aromatic (Phenyl & Thiophene) | |
| C=C Stretching | 1600 - 1400 | Aromatic (Phenyl & Thiophene) | iosrjournals.org |
| C-S Stretching | 710 - 680 | Thiophene | iosrjournals.org |
| C-H In-plane Bending | 1400 - 1000 | Aromatic (Phenyl & Thiophene) |
These simulated spectra are invaluable for interpreting experimental FT-IR and FT-Raman data and confirming the molecular structure. nih.govnih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the excited-state properties of molecules. researchgate.netohio-state.edursc.org It provides a balance between computational cost and accuracy, making it a valuable tool for studying the electronic absorption and emission spectra of organic compounds like this compound. researchgate.net
TD-DFT calculations can predict vertical excitation energies, which correspond to the absorption of light, and the geometries of excited states, which are crucial for understanding emission processes. For thiophene-based materials, TD-DFT studies have been instrumental in characterizing the nature of the low-lying electronic transitions, which are typically π-π* transitions involving the delocalized π-electron system of the thiophene rings. However, it is important to note that the accuracy of TD-DFT can be sensitive to the choice of the exchange-correlation functional, and for some thiophene derivatives, it has been shown to have limitations in correctly ordering the excited states. nih.gov
Table 1: Representative TD-DFT Calculated Excitation Energies and Oscillator Strengths for a Thiophene-Based Oligomer
| State | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Transition |
| S1 | 2.85 | 0.85 | HOMO -> LUMO |
| S2 | 3.10 | 0.15 | HOMO-1 -> LUMO |
| S3 | 3.52 | 0.05 | HOMO -> LUMO+1 |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of systems, including conformational changes and intermolecular interactions.
For molecules like this compound, MD simulations can be employed to explore the potential energy surface and determine the preferred conformations of the molecule. The rotational barriers between the phenyl and thiophene rings, as well as between the two thiophene rings, can be calculated, providing insight into the molecule's flexibility.
Furthermore, MD simulations coupled with methods for calculating free energy, such as umbrella sampling or metadynamics, can quantify the strength of intermolecular interactions in condensed phases. These calculations are vital for understanding how molecules of this compound pack in the solid state and interact in solution. While specific MD studies on this compound are not prominent in the literature, research on thiophene and its oligomers has shown that these molecules can undergo complex relaxation pathways and even ring-opening upon photoexcitation. researchgate.netrsc.orgrsc.org
Quantum-Chemical Studies on Charge Transport Properties
Quantum-chemical calculations are essential for understanding and predicting the charge transport properties of organic semiconductor materials. For this compound, these studies can elucidate its potential as a hole-transporting or electron-transporting material in organic electronic devices.
The key parameters derived from these calculations are the reorganization energy and the electronic coupling between adjacent molecules. The reorganization energy reflects the energy required for a molecule to adjust its geometry upon gaining or losing a charge, while the electronic coupling quantifies the ease with which a charge can hop from one molecule to the next. Thiophene-based oligomers are known for their good charge transport properties, which are influenced by factors such as π-π stacking and hydrogen bonding interactions. nih.govrsc.org
Table 2: Illustrative Calculated Charge Transport Parameters for a Thiophene-Based Material
| Parameter | Value | Unit |
| Hole Reorganization Energy | 0.25 | eV |
| Electron Reorganization Energy | 0.35 | eV |
| Hole Electronic Coupling | 80 | meV |
| Electron Electronic Coupling | 40 | meV |
Advanced Computational Methods for Supramolecular Interactions
The performance of organic electronic materials is heavily dependent on the arrangement of molecules in the solid state, which is governed by non-covalent supramolecular interactions. Advanced computational methods provide a detailed understanding of these interactions.
The topological analysis of the electron charge density, based on the Quantum Theory of Atoms in Molecules (QTAIM), is another powerful tool for characterizing intermolecular interactions. researchgate.netresearchgate.net By identifying bond critical points (BCPs) in the electron density between molecules, this method can distinguish between different types of interactions, such as hydrogen bonds, van der Waals interactions, and π-π stacking. The properties of these BCPs, such as the electron density and its Laplacian, provide quantitative information about the strength and nature of these interactions. This analysis would be invaluable for a detailed understanding of the supramolecular assembly of this compound in the solid state.
V. Electronic and Optoelectronic Properties
Fundamental Electronic Transitions and Absorption Characteristics
The electronic absorption spectra of thiophene-based oligomers are primarily defined by π–π* electronic transitions. acs.org For molecules like 2-phenylthiophene, the absorption of UV light excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The planarity of the conjugated π-system in thiophene (B33073) rings is directly associated with spectroscopic shifts in the main absorption peak. diva-portal.org
In donor-acceptor systems involving thiophene, the absorption profiles can be influenced by intramolecular charge transfer (ICT) between the donor (thiophene) and acceptor moieties. acs.org For instance, in some donor-π-acceptor (D–π–A) thiophene derivatives, increasing solvent polarity leads to a slight red shift (bathochromic shift) in the absorption maximum, indicating a change in the energy gap between the ground and excited states. nih.govrsc.org The absorption spectra for various thiophene-based compounds typically show strong bands related to these π–π* and ICT transitions. acs.org For example, the UV-vis spectra of certain styrylthiophene compounds in n-hexane show distinct absorption patterns that are characteristic of their conjugated structure. nih.gov The specific wavelengths of these transitions are sensitive to the molecular structure, including the degree of conjugation and the presence of substituent groups. diva-portal.org
Table 1: Absorption Characteristics of Selected Thiophene-Based Compounds
| Compound | Transition Type | Absorption Max (λ_max) | Solvent |
|---|---|---|---|
| Thiophene-appended benzothiazole (B30560) (L1) | π–π* / ICT | 230, 274, 353 nm | THF |
| Thiophene-appended benzothiazole (L2) | π–π* / ICT | 253, 320, 416 nm | THF/HEPES buffer |
| (Z)-2-(4-chlorostyryl)thiophene | Not specified | 294 nm | Acetonitrile (B52724) |
| (E)-N-(4-fluorobenzyl)-4-(2-(thiophen-2-yl)vinyl)aniline | Not specified | 355 nm | Acetonitrile |
This table presents data for structurally related compounds to illustrate typical absorption characteristics.
Excited State Dynamics and Photophysical Characterization
Upon photoexcitation, thiophene derivatives undergo several dynamic processes, including fluorescence, structural relaxation, and intersystem crossing.
Many thiophene-based compounds exhibit fluorescence, emitting light upon relaxation from an excited electronic state. The characteristics of this emission are highly sensitive to the molecular environment and structure. In D-π-A thiophene derivatives, a significant bathochromic (red) shift in the fluorescence emission spectrum is often observed as solvent polarity increases. nih.govrsc.org This phenomenon, known as solvatochromism, is much more pronounced in emission than in absorption, suggesting that the excited state is significantly more polar than the ground state. nih.govresearchgate.net
For example, studies on 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) and 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT) show large fluorescence shifts of 66 nm and 162 nm, respectively, when moving from nonpolar cyclohexane (B81311) to polar DMSO. nih.govrsc.org The fluorescence quantum yield and lifetime are also dependent on the solvent. rsc.org Time-resolved fluorescence lifetime measurements can provide insights into the nature of the excited state. For instance, the fluorescence lifetime of a thiophene-appended benzothiazole probe was found to change from 58.3 ps to 0.147 ns upon complexation with a cadmium ion, indicating a distinct change in the excited-state deactivation pathways. acs.org In some cases, fluorescence quenching can occur in the presence of certain molecules, a process that can be studied using Stern-Volmer plots derived from steady-state and time-resolved fluorescence spectroscopy. researchgate.net
The difference in polarity between the ground and excited states is quantified by the ground state (μg) and excited state (μe) dipole moments. In many thiophene derivatives, particularly those with a push-pull or D-π-A architecture, the excited state dipole moment is considerably larger than the ground state dipole moment (μe > μg). nih.govresearchgate.net This confirms that the π → π* transition involves a significant intramolecular charge transfer (ICT), leading to a more polarized molecule in the excited state. nih.govresearchgate.netresearchgate.net
The change in dipole moment upon excitation (Δμ) can be estimated using solvatochromic methods, which analyze the shifts in absorption and fluorescence spectra in solvents of varying polarity. researchgate.net For the D-π-A compounds MOT and DMAT, the change in dipole moment was calculated to be 6.6 D and 9.0 D, respectively. nih.govrsc.org The observation that the ground and excited state dipole moments can be collinear suggests that the charge transfer occurs along the main axis of the molecule. researchgate.net
Table 2: Dipole Moments of Selected Thiophene Derivatives
| Compound | Method | Δμ (Debye) | Key Finding | Citation |
|---|---|---|---|---|
| MOT | Solvatochromic Shift | 6.6 D | μe > μg, indicating an ICT excited state. | nih.govrsc.org |
| DMAT | Solvatochromic Shift | 9.0 D | μe > μg, indicating an ICT excited state. | nih.govrsc.org |
This table presents data for structurally related compounds to illustrate typical dipole moment characteristics.
A characteristic photochemical reaction of 2-substituted arylthiophenes is their isomerization upon irradiation to the corresponding 3-substituted isomers. netsci-journal.com This reaction proceeds through a proposed intermediate, often referred to as a "Dewar thiophene". netsci-journal.com While this rearrangement is efficient for many arylthiophenes, substituents like carbonyl or olefinic groups can inhibit the reaction. netsci-journal.com
In addition to isomerization, diaryl systems containing thiophene can undergo photocyclization. Styrylthiophenes, for instance, are used as precursors in the photochemical synthesis of thiahelicenes, where the reaction involves an oxidative cyclization to form a new fused ring system. nih.gov The specific pathways and efficiency of these photocyclization reactions are dependent on the substitution pattern on the thiophene and aryl rings. nih.gov
Charge Carrier Transport Mechanisms
The ability of thiophene-based materials to transport charge is fundamental to their use in organic electronic devices like thin-film transistors and solar cells.
Many thiophene-based materials, from small molecules to polymers, exhibit p-type (hole-transporting) semiconductor characteristics. researchgate.netmdpi.comrsc.org The efficiency of hole transport is quantified by hole mobility (μh), which is a measure of how quickly a hole can move through the material under an electric field. This property is highly dependent on molecular structure, packing, and morphology. jnsam.com
For instance, in regioregular poly(3-hexylthiophene) (P3HT), hole mobility is maximized when adjacent thiophene rings adopt a coplanar (trans) conformation, which enhances π-conjugation along the polymer chain. ntu.edu.tw In contrast, twisting the rings away from this planar arrangement reduces mobility. ntu.edu.tw Similarly, for X-shaped anthracene-based materials, incorporating a thiophene linker to create a more planar structure resulted in higher hole mobility. mdpi.com The hole mobilities for various thiophene-based hole-transporting materials (HTMs) typically fall in the range of 10⁻⁵ to 10⁻³ cm² V⁻¹ s⁻¹. mdpi.comrsc.orgnih.gov Efficient intermolecular π-π stacking is crucial for facilitating hole transport between molecules. mdpi.com The charge transport in these organic semiconductors is often described by a hopping mechanism between localized states. jnsam.com
Table 3: Hole Mobility in Selected Thiophene-Based Materials
| Material | Structure Type | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Method |
|---|---|---|---|
| X1 (Anthracene-based HTM) | Small Molecule | 2.8 × 10⁻⁴ | SCLC |
| X2 (Thiophene-linked Anthracene HTM) | Small Molecule | 3.1 × 10⁻⁴ | SCLC |
| S1 (Thiophene-based HTM) | Small Molecule | 6.3 × 10⁻⁵ | SCLC |
| S2 (Ethylene-bridged Thiophene HTM) | Small Molecule | 1.83 × 10⁻⁴ | SCLC |
| PC1 (Phenanthrocarbazole Polymer) | Polymer | 4.2 × 10⁻⁵ | SCLC |
| PC2 (Phenanthrocarbazole Polymer) | Polymer | 7.3 × 10⁻⁴ | SCLC |
This table presents data for various thiophene-containing hole-transporting materials. SCLC refers to the Space-Charge-Limited Current method.
Influence of Molecular Structure on Charge Mobility
The charge mobility of organic semiconductors is intrinsically linked to their molecular structure. In thiophene-based oligomers like 2-(3-Thiophen-2-ylphenyl)thiophene, the arrangement of the constituent rings and the nature of their linkages are paramount in determining how efficiently charges are transported through the material. The planarity of the molecule, for instance, plays a crucial role. A more planar backbone facilitates stronger intermolecular π-π interactions, which are essential for efficient charge hopping between adjacent molecules in a solid-state device.
Theoretical studies on fused ring oligothiophenes have demonstrated that increasing the molecular conjugation length can significantly enhance charge mobility. nih.gov For example, the charge mobility of 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene (B1339573) is nearly three times greater than that of 2,2-bithieno[3,2-b]thiophene, a direct consequence of its longer conjugated system. nih.gov This principle suggests that the extended π-conjugated system in this compound, which involves two thiophene rings and a central phenyl ring, is conducive to good charge transport properties. The rotational freedom between the phenyl and thiophene rings can, however, lead to deviations from planarity, which may impact the ultimate charge mobility.
The introduction of bulky substituents or alterations in the substitution pattern can further influence the molecular packing and, consequently, the charge mobility. For instance, the strategic placement of alkyl side chains on thieno[2,3-b]thiophene (B1266192) derivatives has been shown to yield well-defined surface morphology and notable hole mobility. researchgate.net The charge transport properties of thiophene-based oligomers are also influenced by structural fluctuations, with studies indicating that thiazole (B1198619) derivatives, which share structural similarities with thiophene, exhibit good hole and electron mobility. rsc.org
| Compound | Charge Mobility (cm²/Vs) | Key Structural Feature |
|---|---|---|
| 2,2-bithieno[3,2-b]thiophene (T(2)-T(2)) | 0.085 nih.gov | Shorter molecular conjunction length nih.gov |
| 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene (T-T(2)-T) | 0.226 nih.gov | Longer molecular conjunction length nih.gov |
| Alkyl-substituted thieno[2,3-b]thiophene derivative | 0.42 researchgate.net | Alkyl side chains researchgate.net |
Non-Linear Optical (NLO) Properties
Organic molecules with extended π-conjugated systems, such as this compound, are known to exhibit significant non-linear optical (NLO) properties. These properties arise from the interaction of the material with intense electromagnetic fields, like those from lasers, leading to a response that is not linearly proportional to the strength of the applied field. The delocalized π-electrons in the conjugated backbone are easily polarized, which is a key requirement for a high NLO response.
The presence of donor and acceptor moieties within a conjugated system can further enhance NLO properties by creating a charge-transfer character. nih.gov While this compound itself does not have strong built-in donor-acceptor groups, the electron-rich nature of the thiophene rings can contribute to its third-order NLO susceptibility. Studies on thiophenyl chalcone (B49325) derivatives have demonstrated significant third-order NLO parameters, including a nonlinear absorption coefficient and a high third-order NLO susceptibility. researchgate.net These findings suggest that the thiophene units in this compound are crucial for its potential NLO activity.
The magnitude of the NLO response is often quantified by the hyperpolarizability of the molecule. Theoretical studies on conjugated thiophene oligomers have shown that their NLO properties can be tuned by modifying their structure. journalirjpac.com The extended conjugation in this compound is expected to result in a notable third-order NLO response, making it a candidate for applications in optical switching and other photonic devices.
| Parameter | Value |
|---|---|
| Nonlinear absorption coefficient (β) | ~10⁻⁴ cm/W researchgate.net |
| Nonlinear refractive index (n₂) | ~10⁻⁹ cm²/W researchgate.net |
| Third-order NLO susceptibility (χ⁽³⁾) | ~10⁻⁷ esu researchgate.net |
| Molecular hyperpolarizability (γh) | ~10⁻²⁷ esu researchgate.net |
Impact of Conjugation Length and Substituent Effects on Electronic Properties
The electronic properties of conjugated polymers and oligomers, including their energy levels and band gaps, are highly tunable through modifications of the conjugation length and the introduction of substituent groups. metu.edu.trucl.ac.uk In the case of this compound, the conjugation extends across the two thiophene rings and the central phenyl ring.
Increasing the conjugation length, for example by adding more thiophene units to the backbone, generally leads to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This results in a red-shift in the material's absorption spectrum. The introduction of different substituent groups on the phenyl or thiophene rings can have a profound effect on the electronic properties. Electron-donating groups, such as alkoxy or alkyl groups, tend to raise the HOMO energy level, while electron-withdrawing groups, like nitro or cyano groups, tend to lower the LUMO energy level. nih.govmdpi.com
For instance, a study on nitrotriphenylamine-based donor-acceptor systems with different thiophene derivatives showed that the band gaps of the resulting polymers could be tuned over a wide range, from 1.34 eV to 2.34 eV, by varying the substituent on the thiophene ring. mdpi.com This demonstrates the powerful influence of substituent effects on the electronic structure. Similarly, the electronic properties of phenylene-ethynylene oligomers can be controlled by tuning non-covalent interactions between side-chain substituents and the main chain. acs.org Therefore, the electronic properties of this compound can be strategically engineered for specific applications by carefully selecting appropriate substituents.
Vi. Polymerization and Supramolecular Assembly
Electrochemical Polymerization of Thiophene (B33073) Derivatives
Electrochemical polymerization is a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. This method offers precise control over film thickness and morphology by manipulating electrochemical parameters.
Mechanisms of Electropolymerization
The electropolymerization of thiophene and its derivatives generally proceeds through an oxidative coupling mechanism. The process is initiated by the oxidation of the monomer at the electrode surface to form a radical cation. This reactive species can then couple with another radical cation or a neutral monomer. The most widely accepted mechanism involves the coupling of two radical cations to form a dicationic dimer, which then loses two protons to yield a neutral dimer. This dimer is more easily oxidized than the original monomer, leading to preferential polymer growth at the polymer-solution interface. The polymer chain continues to grow through subsequent oxidation and coupling steps.
Initiation: Oxidation of the thiophene monomer at the anode to form a radical cation.
Propagation: Dimerization of radical cations, followed by deprotonation to form a neutral dimer. This dimer is then oxidized, and the process repeats, extending the polymer chain.
Termination: The polymerization process ceases when the polymer film becomes too resistive or when side reactions, such as over-oxidation, occur.
The introduction of a small amount of bithiophene or terthiophene can significantly increase the rate of polymerization and lower the required applied potentials, minimizing side reactions. The rate of polymerization is typically first order with respect to the monomer concentration.
Factors Influencing Polymer Film Formation and Properties
The properties of the resulting polythiophene films are highly dependent on the conditions of the electropolymerization process. Key factors include:
Monomer Structure: The substituents on the thiophene ring significantly influence the oxidation potential of the monomer and the properties of the resulting polymer. For instance, a monomer containing a pyrrole-functionalized phenyl group, 2-[3-(1H-pyrrol-2-yl)phenyl]-1H-pyrrole (PyPhPy), has been successfully electropolymerized.
Solvent and Electrolyte: The choice of solvent and supporting electrolyte affects the solubility of the monomer and the conductivity of the polymerization medium. Acetonitrile (B52724) is a commonly used solvent, with electrolytes like lithium perchlorate (B79767) providing the necessary conductivity.
Applied Potential and Current Density: The applied potential must be sufficient to oxidize the monomer. However, excessively high potentials can lead to over-oxidation and degradation of the polymer film, resulting in poor quality. Higher current densities can increase electrical conductivity but may decrease the polymer yield and lead to less uniform film surfaces.
Temperature: Polymerization temperature is a dominant factor affecting the properties of the polymer film. Higher temperatures generally lead to higher yields but lower electrical conductivity.
Working Electrode: The material of the working electrode (e.g., platinum, gold, ITO glass) can influence the nucleation and growth of the polymer film.
Additives: The presence of other molecules, such as bithiophene or terthiophene, can catalyze the polymerization process.
| Factor | Influence on Polymer Film |
| Monomer Structure | Affects oxidation potential and polymer properties. |
| Solvent/Electrolyte | Impacts monomer solubility and medium conductivity. |
| Applied Potential | High potentials can cause over-oxidation. |
| Current Density | Higher density can increase conductivity but reduce uniformity. |
| Temperature | Higher temperatures can increase yield but decrease conductivity. |
| Working Electrode | Influences nucleation and growth. |
| Additives | Can catalyze the polymerization. |
Chemical Oxidative Polymerization
Chemical oxidative polymerization is another common method for synthesizing polythiophenes, often favored for its simplicity and potential for large-scale production.
Catalyst Systems and Reaction Conditions
This method involves the use of a chemical oxidizing agent to initiate the polymerization of the thiophene monomer. A variety of catalyst systems and reaction conditions have been explored:
Iron(III) Chloride (FeCl3): FeCl3 is a widely used and effective oxidant for the polymerization of thiophene and its derivatives. The reaction is typically carried out in an organic solvent like chloroform. While simple and cost-effective, this method can sometimes lead to defects in the polymer chain, such as cross-linking.
Palladium-Based Catalysts: Palladium(II) acetate (B1210297), in combination with copper(II) acetate and trifluoroacetic acid under an oxygen atmosphere, has been used to oxidatively polymerize thiophene derivatives. Palladium catalysts, such as Pd(PPh3)4 and Pd2(dba)3 with a phosphine-based ligand, are also effective in Suzuki polycondensation reactions to create thiophene-containing polymers. These catalyst systems can provide good to excellent yields and high turnover frequencies.
Nickel-Based Catalysts: Nickel catalysts, such as [CpNiCl(SIPr)], are effective for the polymerization of substituted thiophenes. Nickel-catalyzed Kumada catalyst-transfer polycondensation is a popular strategy for synthesizing regioregular polythiophenes.
Other Oxidants: Hydrogen peroxide has been used in conjunction with FeCl3 as an oxidant.
The choice of solvent, temperature, and monomer-to-oxidant ratio are crucial parameters that need
Supramolecular Self-Assembly of 2-(3-Thiophen-2-ylphenyl)thiophene and its Analogues
Non-Covalent Interactions Driving Assembly
The supramolecular assembly of thiophene-based oligomers is directed by a subtle balance of several non-covalent interactions. nih.gov The aromatic and relatively planar structure of the thiophene rings predisposes them to aggregation, but the precise nature of the final architecture is difficult to predict due to the molecule's conformational flexibility. nih.gov Key interactions include hydrogen bonding, chalcogen bonding, π-π stacking, and dipole-dipole forces.
Chalcogen bonding is a crucial, non-covalent interaction involving the electron-deficient region (σ-hole) on a Group 16 element, such as the sulfur atoms in the thiophene rings. nih.govsci-hub.se This interaction has been identified as a key factor in modulating the conformation and assembly of thiophene-containing molecules. nih.gov In the crystal structure of related compounds, chalcogen bonds, such as C–S···Cl and S···C(π) contacts, work cooperatively with other weak interactions to generate the supramolecular assembly. nih.gov Quantum chemical calculations on thiophene dimers show that the sulfur atom can accept electron density from the π-system of an adjacent ring, forming a Y···π chalcogen bond (where Y=S). nsf.gov These interactions, though weaker than traditional hydrogen bonds, are highly directional and play a decisive role in the geometry of the final assembled structures. sci-hub.se
| Dimer Motif | Dominant Interaction Type | Calculated Total Energy (kcal mol–1) |
|---|---|---|
| Motif I | C–H···π and S···C(π) | -14.3 |
| Motif II | C–S···Cl Chalcogen Bond | -7.8 |
Given its multiple aromatic rings (two thiophenes and one phenyl), this compound has a strong tendency to form aggregates via π-π stacking. nih.govscbt.com This interaction occurs between the electron-rich π-systems of the aromatic rings. researchgate.net The planarity of the thiophene backbone facilitates these interactions, which are fundamental to the electronic properties of the resulting materials. nih.gov In many thiophene-based systems, molecules arrange in a slipped-stack fashion to optimize these interactions, with typical interfacial distances between π-systems around 3.47 to 3.59 Å. researchgate.net The interplay between electron-rich (thiophene) and relatively electron-deficient (phenyl) rings can further influence the nature and strength of the π-π stacking. researchgate.net This interaction is a key driver in the formation of hierarchical micelles and other ordered structures in thiophene-based copolymers. rsc.org
Hierarchical Self-Assembly and Aggregate Formation (e.g., J-aggregates)
The non-covalent interactions described above drive the spontaneous organization of this compound molecules into well-defined, larger-scale structures, a process known as hierarchical self-assembly. nih.gov This can lead to the formation of various nano- and microstructures, such as nanofibers, nanowires, and two-dimensional crystals, depending on factors like the substrate and preparation method. rsc.orgnih.gov
A particularly important type of aggregate is the J-aggregate, characterized by a head-to-tail arrangement of the molecular transition dipoles. tue.nlresearchgate.net This specific arrangement leads to distinct optical properties, most notably a sharp, narrow absorption band that is red-shifted (bathochromic shift) compared to the absorption of the individual molecule (monomer). tue.nlresearchgate.net The formation of J-aggregates has profound implications for the photophysical properties of the material, often leading to enhanced fluorescence quantum yields and improved performance in optoelectronic devices. tue.nlresearchgate.net In thiophene-based systems, tuning the molecular structure, for example by changing the position of side chains, can effectively control whether molecules form J-aggregates or the alternative face-to-face H-aggregates. tue.nlresearchgate.net The formation of twisted, hierarchical J-aggregates in thin films has been shown to improve charge carrier mobility in thiophene-based copolymers. rsc.org
| System | State | Absorption Maximum (λmax) | Key Feature |
|---|---|---|---|
| Thiophene-Pyridine-DPP Derivative | Monomer | ~650 nm | Broad absorption |
| Thiophene-Pyridine-DPP Derivative | J-Aggregate | ~750 nm | Bathochromic shift, narrowed band |
| BODIPY Dye | Monomer | ~1000 nm | NIR-I Absorption |
| BODIPY Dye | J-Aggregate | ~1300 nm | Strong shift into NIR-II window |
Characterization of Supramolecular Structures
A suite of analytical techniques is employed to characterize the formation and morphology of supramolecular assemblies of thiophene derivatives. The structure and size of aggregates are confirmed using methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.govresearchgate.net
The optical properties, which are highly sensitive to aggregation, are studied using UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. mdpi.com The appearance of new, shifted absorption bands is a clear indicator of aggregate formation, such as J- or H-aggregates. tue.nl
The morphology and topography of the assembled structures on surfaces are visualized using microscopy techniques. Atomic Force Microscopy (AFM) provides detailed information about the shape and size of hierarchical structures like nanofibers and 2D architectures. rsc.org
The internal crystalline order of the aggregates is probed using X-ray diffraction techniques. Grazing-Incidence X-ray Diffraction (GIXRD) is particularly useful for analyzing the molecular packing and orientation in thin films. rsc.org Single-crystal X-ray diffraction, when applicable, provides the most detailed picture of the molecular arrangement and the specific non-covalent interactions stabilizing the structure. nih.gov
Vii. Applications in Functional Materials Design
Role as Building Blocks for Organic Semiconductors
Thiophene-based compounds are integral to the advancement of organic electronics due to their exceptional electronic properties, chemical adaptability, and structural stability. semanticscholar.org They are key components in a variety of applications, including organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). semanticscholar.org The incorporation of thiophene (B33073) units into polymer backbones has been shown to improve charge mobility, rendering them suitable for these applications.
The design of optoelectronically active materials based on thiophene structures is guided by several key principles. The introduction of conjugated substituents into the backbone or side chains of polythiophenes allows for the tuning of their energy levels and absorption properties. rsc.org For instance, incorporating phenylene units into a thiophene backbone can lower the Highest Occupied Molecular Orbital (HOMO) energy level, which in turn reduces the off-current and enhances the on/off ratio of a device. acs.org
The performance of organic dyes in applications like dye-sensitized solar cells (DSSCs) is heavily influenced by their molecular structure, which typically consists of a donor, a π-conjugated linker, and an acceptor (D-π-A). diva-portal.org Altering these components allows for precise tuning of the HOMO and LUMO energy levels. diva-portal.org Fused-thiophene units are particularly advantageous as they can cause a red-shift in the intramolecular charge transfer band and improve both photovoltaic performance and stability. mdpi.com The planarity of the molecular structure also plays a crucial role; for example, the placement of a secondary donor can significantly affect the charge transfer characteristics within the molecule. rsc.org
The molecular architecture of thiophene-based materials has a profound impact on their performance in electronic devices. For example, the cross-shape of a double D-π-A branched dye, compared to a single D-π-A dye, is effective in reducing intermolecular interactions and slowing down charge recombination. acs.org This architectural modification can lead to a significant increase in power conversion efficiency. acs.org
In the context of all-polymer solar cells, the development of a fused 2-(thiophen-2-yl)thieno[3,2-b]thiophene (T-TT) unit has shown to enhance the absorption coefficient, electron mobility, and miscibility with donor polymers compared to the traditional 2-(2-(thiophen-2-yl)vinyl)thiophene (TVT) unit. nih.gov This improvement is attributed to the enlarged conjugation and reduced number of rotational isomers in the fused T-TT unit, which leads to stronger intermolecular interactions and ultimately a higher power conversion efficiency. nih.gov
Furthermore, the rigidity of the thiophene rings within a dye's structure can influence the performance of solar cells. A dye with rigid fused thiophene rings has demonstrated a higher power conversion efficiency compared to a more flexible terthiophene-based dye, a result attributed to improved charge separation. nih.gov
Integration into Sensor Platforms
Thiophene-based materials are increasingly being integrated into sensor platforms due to their excellent optical and electronic properties. researchgate.net They are particularly useful in the development of chemosensors for the detection of various ions and molecules. researchgate.netbohrium.com
The design of effective chemosensors requires careful consideration of selectivity, sensitivity, and specificity. bohrium.com Thiophene-based chemosensors can operate through various mechanisms, including Chelation Enhanced Fluorescence Effect (CHEF), Chelation Enhancement Quenching Effect (CHEQ), and Intramolecular Charge Transfer (ICT). bohrium.com For instance, a novel fluorescent turn-on chemosensor, DHADC, has been developed for the detection of Zn2+ and CN−, displaying a notable increase in fluorescence upon binding with these ions. mdpi.com
Fluorescence quenching is another common sensing mechanism. A study on a thiophene-substituted 1,3,4-oxadiazole (B1194373) derivative demonstrated its ability to detect nitroaromatic compounds through fluorescence quenching, with the efficiency of quenching increasing with the number of nitro groups on the analyte. nih.gov The primary mechanism for this quenching was identified as electron transfer. nih.gov
The table below summarizes the performance of several thiophene-based chemosensors.
| Chemosensor | Analyte | Sensing Mechanism | Limit of Detection (LOD) |
| DHADC | Zn2+ | Fluorescence Turn-On | 2.55 µM mdpi.com |
| DHADC | CN- | Fluorescence Turn-On | 44.6 µM mdpi.com |
| TSA | Al3+ | Fluorescence Enhancement | 49 nM scispace.com |
| TSA | Cu2+ | Colorimetric Change | 0.217 µM scispace.com |
| TSO | Picric Acid | Fluorescence Quenching | - |
| L1 | Pd2+ | Fluorescence Turn-Off | nM range rsc.org |
| L2 | Pd2+ | Fluorescence Turn-Off | nM range rsc.org |
Use in Photonic Devices
The unique photophysical properties of thiophene derivatives make them suitable for a range of photonic applications, including their use as sensitizers in dye-sensitized solar cells (DSSCs). sci-hub.se
In DSSCs, organic dyes play a crucial role in absorbing light and injecting electrons into the semiconductor material. mdpi.com Thiophene-based dyes are particularly effective due to their strong light absorption and tunable energy levels. mdpi.comrsc.org The efficiency of these dyes can be optimized by modifying their molecular structure. For example, introducing an EDOT (3,4-ethylenedioxythiophene) structure into a thiophene-based dye has been shown to improve the short-circuit current. nih.gov
The table below presents the performance of various thiophene-based dyes in DSSCs.
| Dye | Key Structural Feature | Power Conversion Efficiency (PCE) |
| SR4 | Secondary donor at position four of thiophene ring | 4.50 ± 0.1% rsc.org |
| Dye 13 | Thienothiophene moiety as π-conjugation segment | 6.2% mdpi.com |
| Dye 14 | Methyl-triphenylamine donor and cyanoacetic acid acceptor | 6.57% mdpi.com |
| Double D-π-A Dye | Cross-shaped molecular architecture | ~2-fold enhancement over single branch dye acs.org |
| PNDI-T-TT based device | Fused T-TT unit | 6.1% nih.gov |
| Dye 1 (Dithieno[3,2-b:2′,3′-d]thiophene-2-cyanoacrylic acid) | Rigid fused thiophene rings | 0.3% nih.gov |
Potential in Liquid Crystalline Systems
The incorporation of thiophene rings into the core structure of calamitic (rod-like) or discotic (disc-like) molecules is a well-established strategy for designing liquid crystals with unique properties. The 2-(3-Thiophen-2-ylphenyl)thiophene moiety, with its inherent structural anisotropy and electronic features, presents significant potential for the development of novel liquid crystalline materials.
The introduction of a thiophene ring in place of a phenyl ring in a mesogenic core can lead to several advantageous modifications in liquid crystalline behavior. Generally, thiophene-containing liquid crystals tend to exhibit lower melting points and clearing points compared to their all-phenyl analogues. acs.org This is attributed to the nonlinear geometry of the 2,5-disubstituted thiophene ring, which can disrupt the packing efficiency in the crystalline state. acs.org Furthermore, the presence of the electron-rich sulfur atom can introduce a dipole moment perpendicular to the long molecular axis, potentially influencing the dielectric anisotropy of the material. acs.org
Research on analogous compounds with thiophene-phenyl cores provides valuable insights into the potential mesomorphic behavior of derivatives of this compound. For instance, studies on three-ring phenyl-thiophene liquid crystalline compounds have revealed a rich variety of mesophases, including nematic, smectic A, smectic C, and smectic B phases, depending on the length of terminal alkoxy chains. acs.org
While underivatized this compound itself may not exhibit liquid crystalline properties due to a lack of flexible terminal chains that promote mesophase formation, its derivatives, particularly those with terminal alkyl or alkoxy chains, are promising candidates. The addition of such flexible chains at the terminal positions of the thiophene rings would lower the melting point and promote the self-assembly into ordered fluid phases.
The table below summarizes the mesomorphic properties of some representative thiophene-based liquid crystals, illustrating the influence of molecular structure on the observed liquid crystal phases.
| Compound/Series | Molecular Structure Features | Mesophase(s) Observed | Reference |
| Phenyl-Thiophene Compounds | Three-ring core with 2,5-disubstituted thiophene | Nematic, Smectic A, Smectic C, Smectic B | acs.org |
| (E)-4-(((5-phenylthiophen-2-yl)methylene)imino)phenyl 4-alkoxy benzoate | Phenylthiophene core with Schiff base/ester linkages | Nematic | researchgate.net |
| Thieno[3,2-b]thiophene-based compounds | Fused thiophene core | Smectic A, Nematic | researchgate.net |
| 2-Arylthiophenes and 2-(biphenyl-4-yl)thiophenes | Thiophene linked to aryl or biphenyl (B1667301) groups | Nematic | bohrium.com |
These examples underscore the versatility of the thiophene moiety in designing liquid crystals. Derivatives of this compound are expected to exhibit a range of mesophases depending on the nature and length of the terminal substituents. The inherent birefringence of the conjugated core suggests potential applications in optical devices. For example, materials with high birefringence are valuable for display technologies as they can reduce the required cell gap and response time. bohrium.com Moreover, the introduction of chiral centers could lead to the formation of ferroelectric, antiferroelectric, or blue phases, further expanding the application scope. bohrium.com
Viii. Future Research Directions and Challenges
Development of Novel Synthetic Routes for Enhanced Structural Diversity
The synthesis of 2-(3-thiophen-2-ylphenyl)thiophene and its derivatives has predominantly relied on established cross-coupling reactions like Suzuki and Stille couplings. unibo.itresearchgate.net However, the future of this field hinges on the development of more efficient, sustainable, and versatile synthetic methodologies. A significant challenge lies in creating regio-regular polymers and oligomers, as irregular linkages can substantially alter and often degrade the material's electronic properties. tandfonline.com
Future research will likely focus on:
One-Pot Syntheses: Developing facile, one-pot, multi-component reactions to construct complex thiophene-based structures, which can be more efficient and generate less waste than traditional multi-step methods. bohrium.com
C-H Activation/Functionalization: Exploring direct C-H bond activation strategies to introduce functional groups onto the thiophene (B33073) and phenyl rings. This approach avoids the need for pre-functionalized starting materials (like halogenated or organometallic reagents), offering a more atom-economical route to novel derivatives.
Green Chemistry Approaches: Employing environmentally friendly reaction conditions, such as using water as a solvent or utilizing surfactant-assisted synthesis in aqueous media, to overcome the low solubility of thiophene monomers and reduce the reliance on hazardous organic solvents. researchgate.netmdpi.com
Post-Polymerization Functionalization: Devising methods for the chemical modification of pre-synthesized oligomers and polymers. nih.govacs.org This would allow for the introduction of a wide array of functional groups, imparting properties like aqueous solubility or specific biological affinity, which are difficult to achieve through direct polymerization of functionalized monomers. nih.govacs.org
The ability to easily synthesize a wide library of derivatives with varied substituents will be crucial for systematically investigating structure-property relationships and unlocking new functionalities.
Advanced Computational Prediction and Validation of Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the molecular and electronic properties of thiophene-based materials. acs.orgum.edu.my These theoretical insights guide the design of new molecules by predicting their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, band gaps, and charge transport characteristics before their synthesis. mdpi.comnih.gov
Despite its power, significant challenges and opportunities remain:
Accuracy for Complex Systems: Improving the accuracy of computational models for predicting the properties of larger, more complex systems and their behavior in the solid state, where intermolecular interactions play a crucial role.
Predicting Synthetic Accessibility: Developing computational methods to predict not just the properties of a target molecule but also the feasibility of its synthesis. peerj.com This involves modeling reaction pathways and transition states to identify promising and viable synthetic routes.
Dynamic and Environmental Effects: Incorporating dynamic and environmental effects into simulations. The performance of a material can be significantly influenced by factors like temperature, solvent, and its interaction with a substrate, which are often simplified or ignored in gas-phase calculations. mdpi.com
High-Throughput Screening: Utilizing machine learning and AI algorithms in conjunction with DFT calculations for high-throughput virtual screening of vast libraries of potential derivatives. This can accelerate the discovery of materials with optimized properties for specific applications.
Validating these computational predictions with experimental data from techniques like cyclic voltammetry and UV-Vis spectroscopy is essential for refining theoretical models and ensuring their predictive power. um.edu.my
| Parameter | Description | Relevance in Computational Prediction |
| HOMO Energy Level | Energy of the Highest Occupied Molecular Orbital. | Relates to the material's oxidation potential and stability against oxidative doping. A lower HOMO level generally improves air stability. mdpi.com |
| LUMO Energy Level | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the material's electron affinity and stability of the reduced state. |
| Band Gap (ΔEH-L) | The energy difference between the HOMO and LUMO levels. | Determines the optical and electronic properties, such as the wavelength of light absorption and emission. nih.gov |
| Global Electrophilicity | A measure of a molecule's ability to accept electrons. | Can be used to predict reactivity, for instance, in "click reactions" or towards nucleophiles. peerj.com |
Rational Design of Functional Materials with Tailored Optoelectronic and Charge Transport Characteristics
The core structure of this compound is a template for designing a vast array of functional materials. The goal of rational design is to precisely control the material's properties by making strategic modifications to its molecular structure. ulisboa.pt This "fit-to-purpose" strategy is key to developing materials for specific applications like Organic Field-Effect Transistors (OFETs), Organic Solar Cells (OSCs), and sensors. researchgate.netresearchgate.net
Key design strategies for future research include:
Donor-Acceptor (D-A) Architectures: Incorporating electron-donating and electron-accepting units into the molecular backbone. This approach is highly effective for narrowing the band gap, which is desirable for enhancing light absorption in photovoltaic applications. mdpi.comrsc.org
Controlling Coplanarity: Modifying the structure to control the dihedral angle between the phenyl and thiophene rings. A more planar structure generally leads to enhanced π-conjugation, which can improve charge mobility. researchgate.net
Side-Chain Engineering: Attaching different functional groups to the side chains of the oligomer. Side chains can influence solubility, solid-state packing, and film morphology, all of which have a profound impact on device performance. acs.org
Fused Ring Systems: Incorporating fused thiophene rings, such as dithieno[3,2-b:2′,3′-d]thiophene (DTT), into the oligomer backbone. This creates more rigid and planar structures, which often results in higher charge carrier mobility in thin-film transistors. researchgate.net
A significant challenge is to move beyond the trial-and-error approach and establish clear, predictive relationships between molecular structure and macroscopic device performance. This requires a synergistic approach combining synthesis, advanced characterization, and computational modeling.
| Design Strategy | Target Property | Potential Application | Example Compound Class |
| Donor-Acceptor (D-A) Structure | Narrow Band Gap, High Electron Affinity | Organic Solar Cells, Photodetectors | Oligomers with dibenzothiophene-S,S-dioxide units mdpi.com |
| Fused Aromatic Rings | High Planarity, Enhanced π-stacking | Organic Field-Effect Transistors (OFETs) | Dithienothiophene (DTT) based oligomers researchgate.net |
| Cationic Functionalization | Aqueous Solubility, Anion Affinity | Biosensors, Gene Delivery | Cationic Polythiophenes (CPTs) nih.govacs.org |
| Asymmetrical Design | Dipole Moment, Bifunctional Behavior | Non-Fullerene Solar Cells, Diodes | Push-pull thiophene-based small molecules rsc.org |
Exploration of Novel Supramolecular Architectures and Their Functional Implications
The way individual molecules of this compound and its derivatives organize themselves in the solid state or in thin films is critical to their function. These supramolecular architectures are governed by non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. unibo.it The resulting structure dictates the material's charge transport efficiency and optical properties.
Future research in this area will need to address:
Controlled Self-Assembly: Developing methods to precisely control the self-assembly process to achieve desired morphologies, such as highly ordered crystalline domains or specific hierarchical structures. rsc.org
Influence of Substrates: Investigating how different surfaces (e.g., metals, oxides) influence the formation of supramolecular structures. The molecule-substrate interaction can significantly alter molecular packing and electronic properties at the interface. mdpi.com
Hierarchical Structures: Exploring the formation of complex, multi-level architectures. For instance, side-chain interactions can lead to the formation of J-aggregates, which in turn form twisted hierarchical assemblies that can improve charge carrier mobility. rsc.org
Dynamic Supramolecular Systems: Designing systems where the supramolecular structure can be changed in response to external stimuli (e.g., light, temperature, chemical analytes), leading to "smart" materials for sensing or switching applications.
A major challenge is the characterization of these complex architectures, often requiring a combination of advanced techniques like Grazing-Incidence X-ray Diffraction (GIXRD) and Atomic Force Microscopy (AFM). rsc.org Understanding and controlling the interplay between molecular design and supramolecular organization is the final frontier in translating the promise of a single molecule into a high-performance functional device. nih.gov
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-(3-Thiophen-2-ylphenyl)thiophene, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, to link thiophene subunits. For example, highlights Pd-catalyzed cross-coupling between thiophene derivatives and aromatic comonomers, followed by end-capping with functionalized thiophenes. Optimization strategies include:
- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligand systems to enhance reactivity .
- Purification : Employ gradient reverse-phase HPLC (e.g., methanol-water gradients) to isolate high-purity products, as demonstrated in for analogous thiophene derivatives .
- Reaction monitoring : Track progress via TLC or LC-MS to minimize side reactions.
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
Critical techniques include:
- ¹H/¹³C NMR : Assign chemical shifts to confirm regiochemistry and substituent positions. provides detailed NMR data for structurally similar compounds, such as δ 7.2–7.8 ppm for aromatic protons .
- IR spectroscopy : Identify functional groups (e.g., C=O, C-S) via characteristic absorption bands (e.g., 1650–1750 cm⁻¹ for carbonyl groups) .
- Mass spectrometry : Confirm molecular weight using ESI-MS or MALDI-TOF.
Advanced: How can density functional theory (DFT) elucidate the electronic properties of this compound?
Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (FMOs), global reactivity descriptors (e.g., electrophilicity index), and UV-Vis absorption spectra. applied DFT to analyze charge transfer in 2-(2-nitrovinyl)thiophene, revealing bandgap correlations with experimental data . Key steps:
- Optimize geometry using Gaussian or ORCA.
- Calculate HOMO-LUMO energies to assess charge transport potential.
- Validate results against experimental UV-Vis or cyclic voltammetry data.
Advanced: How should researchers resolve contradictions in spectroscopic or crystallographic data during characterization?
Answer:
- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT-calculated chemical shifts) .
- Crystallographic refinement : Use programs like SHELXL ( ) to resolve ambiguities in X-ray structures by refining thermal parameters and occupancy factors .
- Multi-technique analysis : Pair XRD with solid-state NMR or Raman spectroscopy for polymorph identification.
Advanced: What strategies are effective for structural modification to enhance optoelectronic or pharmacological properties?
Answer:
- Side-chain engineering : Introduce electron-withdrawing groups (e.g., -CF₃) to lower LUMO levels, as seen in ’s copolymer design for organic photovoltaics .
- Heteroatom substitution : Replace sulfur with selenium or oxygen to modulate bandgaps (see for thieno[3,2-b]thiophene analogs) .
- Pharmacological derivatization : Attach bioactive moieties (e.g., carboxamide groups) using methods from , which synthesized antimicrobial thiophene derivatives .
Basic: What safety protocols are critical when handling thiophene derivatives?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile thiophenes (per ’s safety guidelines for thiophene-2-carboxylic acid) .
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Waste disposal : Neutralize acidic byproducts before disposal in designated chemical waste containers.
Advanced: How to design experiments for structure-activity relationship (SAR) studies in pharmacological applications?
Answer:
- Library synthesis : Prepare derivatives with systematic substitutions (e.g., halogens, alkyl chains) using modular reactions like amidation () .
- In vitro assays : Test antibacterial/antifungal activity via MIC (minimum inhibitory concentration) assays, as in ’s evaluation of thiophene carboxamides .
- Mechanistic studies : Use fluorescence quenching or molecular docking to probe target interactions.
Basic: Which computational models predict the reactivity and stability of this compound?
Answer:
- Density functional theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Correlation-energy functionals : Apply methods like Colle-Salvetti ( ) to estimate correlation energies for excited-state behavior .
- Thermodynamic simulations : Use Gaussian’s thermochemistry module to predict reaction feasibility (e.g., Gibbs free energy changes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
